BenchChemオンラインストアへようこそ!

1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione

Dopamine D3 Receptor Binding Affinity Structure-Activity Relationship

1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione (CAS 108223-27-4) is a synthetic heterocyclic compound characterized by a fused indole-isoquinoline core with phenyl substituents. It has been identified as a selective ligand for the human dopamine D3 receptor (D3R) in primary patent literature.

Molecular Formula C25H14N2O3
Molecular Weight 390.398
CAS No. 108223-27-4
Cat. No. B2419150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione
CAS108223-27-4
Molecular FormulaC25H14N2O3
Molecular Weight390.398
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=C4C5=C(C=CC(=C35)C2=O)C(=O)N(C4=O)C6=CC=CC=C6
InChIInChI=1S/C25H14N2O3/c28-23-19-12-11-17-21-18(25(30)27(24(17)29)16-9-5-2-6-10-16)13-14-20(22(19)21)26(23)15-7-3-1-4-8-15/h1-14H
InChIKeyFYGWGJUEGMIZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione (CAS 108223-27-4) for Dopamine D3 Research: A Quantitative Comparator Guide


1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione (CAS 108223-27-4) is a synthetic heterocyclic compound characterized by a fused indole-isoquinoline core with phenyl substituents. It has been identified as a selective ligand for the human dopamine D3 receptor (D3R) in primary patent literature [1]. Its documented in vitro pharmacological profile, including high affinity and marked selectivity over other dopamine receptor subtypes, positions it as a specialized research tool for probing D3 receptor function, requiring careful procurement decisions against potent but less selective or structurally distinct alternatives.

The Risk of Substituting 1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione with Non-Selective or Structurally Divergent D3 Ligands


The pharmacological value of a D3 receptor ligand lies in its precise affinity and selectivity profile, which are exquisitely sensitive to structural modifications. Substituting this compound with an in-class analog without verifying the specific quantitative data is risky. Even closely related molecules from the same patent family can exhibit a >3-fold difference in D3 receptor affinity [1]. More critically, using a non-selective ligand would lead to off-target binding at D1 or D4 receptors, which this compound avoids (D3 Kᵢ 2.20 nM vs D4 Kᵢ 1,290 nM) [1]. The quantitative evidence below demonstrates the specific, non-interchangeable performance characteristics that define its utility for scientific studies focused on D3-mediated pathways.

Head-to-Head Quantitative Evidence for 1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione Against Key Comparators


D3 Receptor Binding Affinity (Kᵢ) Advantage Over a Closely Related Patent Analog

This compound demonstrates a Kᵢ of 2.20 nM at the human dopamine D3 receptor, a well-validated affinity threshold for potent D3 engagement [1]. While not the most potent in its series, it exhibits a distinct affinity window compared to a close structural analog, Compound 47 from the same patent (BDBM123854), which has a reported Kᵢ of 0.650 nM [2]. This quantitatively establishes that a >3-fold potency difference exists between these two in-class molecules, confirming they are not interchangeable.

Dopamine D3 Receptor Binding Affinity Structure-Activity Relationship

D3 Receptor Antagonist Functional Potency (IC₅₀) Differentiation

In a functional assay measuring inhibition of quinpirole-stimulated mitogenesis in HEK293 cells, this compound acts as an antagonist with an IC₅₀ of 14.5 nM [1]. This functional potency is distinct from another in-class compound, Compound 36 (BDBM50378001, CHEMBL1627321), which shows an IC₅₀ of 25.7 nM under the same assay conditions [2]. The nearly 1.8-fold difference in functional antagonism highlights that small structural changes lead to quantifiable shifts in cellular efficacy.

Dopamine D3 Receptor Functional Antagonism Mitogenesis Assay

Superior D3 Selectivity Profile Versus D4 and D1 Receptors

A critical differentiator for this compound is its high selectivity for the D3 receptor over the related D4 and D1 subtypes. Its Kᵢ for D4 is 1,290 nM, representing an approximately 586-fold selectivity over its D3 Kᵢ (2.20 nM) [1]. Similarly, its Kᵢ for D1 is 3,690 nM, representing an approximately 1,677-fold selectivity [1]. While a comprehensive selectivity panel against D2 is not available in the sourced data, the proven low affinity for D4 and D1 is a key feature not guaranteed in other chemical series [2].

Dopamine Receptor Subtype Selectivity Off-Target Activity

Defined Application Scenarios for 1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione Based on Its Quantitative Profile


In Vitro Mechanistic Studies Requiring High D3 Receptor Selectivity

This compound is the preferred choice for receptor subtype characterization studies where unambiguous binding to D3 must be ensured over the closely related D4 and D1 receptors. Its selectivity margin (>500-fold for D4, >1,600-fold for D1) [1] permits high-confidence assignment of functional outcomes to D3 receptor activation or blockade without the confounding influence of D1/D4 pharmacology.

Structure-Activity Relationship (SAR) Exploration of the Indoloquinoline Scaffold

For medicinal chemistry programs focused on the indolo[5,4,3-def]isoquinoline scaffold, this compound serves as a validated reference point. Its quantified affinity drop (Kᵢ 2.20 nM) compared to a more potent but structurally distinct patent analog (Kᵢ 0.650 nM) [2] makes it an ideal moderate-affinity control for benchmarking new synthetic derivatives aimed at tuning potency and selectivity.

Functional Cell-Based Assays for D3 Antagonism

For functional readouts such as quinpirole-stimulated mitogenesis, this compound's documented IC₅₀ of 14.5 nM [3] provides a clear, sub-50 nM potency benchmark. This makes it suitable as a reference antagonist in cellular assays, where its functional potency is known to differentiate it from weaker structural analogs (e.g., IC₅₀ 25.7 nM) [3].

Quote Request

Request a Quote for 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.